2-(4-T-Butylbenzoyl)oxazole
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Overview
Description
“2-(4-T-Butylbenzoyl)oxazole” is a chemical compound with the molecular formula C14H15NO2 . It contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .
Synthesis Analysis
The synthesis of oxazole-based molecules like “2-(4-T-Butylbenzoyl)oxazole” has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of “2-(4-T-Butylbenzoyl)oxazole” contains a total of 32 atoms, including 15 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 five-membered ring and 1 six-membered ring .Chemical Reactions Analysis
Oxazole compounds, including “2-(4-T-Butylbenzoyl)oxazole”, are known for their diverse chemical reactions. They are involved in electrophilic substitution, disruption of aromatic character at the C 4 –C 5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical And Chemical Properties Analysis
“2-(4-T-Butylbenzoyl)oxazole” is a stable compound with a molecular weight of 229.27 g/mol. It contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .Scientific Research Applications
Oxazole Synthesis and Catalysis
The scientific research applications of 2-(4-T-Butylbenzoyl)oxazole predominantly revolve around its role in organic synthesis, particularly in the formation of oxazole rings. A significant study detailed an efficient modular synthesis of 2,4-oxazole via a [3 + 2] annulation involving terminal alkynes and carboxamides, facilitated by gold-catalyzed oxidation. This process highlighted the use of bidentate ligands to temper the reactivities of α-oxo gold carbene intermediates, enabling smoother reactions towards oxazole formation. Such advancements in oxazole synthesis are crucial, given the structural motif's prevalence in natural products and its implications in medicinal chemistry (Luo, Ji, Li, & Zhang, 2012).
Functionalization and Coupling Reactions
Further research applications involve the functionalization of oxazoles, as demonstrated by the development of methodologies for the Suzuki coupling of oxazole derivatives. These protocols allow for the modification of oxazole molecules at specific positions, expanding the utility of such compounds in creating novel structures with potential biological activities. The ability to efficiently couple oxazoles with various boronic acids underlines the versatility and applicability of oxazole derivatives in synthetic chemistry (Ferrer Flegeau, Popkin, & Greaney, 2006).
Medicinal Chemistry and Biological Activity
Oxazole-based compounds, including derivatives of 2-(4-T-Butylbenzoyl)oxazole, are noted for their broad spectrum of biological activities. Research has systematically reviewed oxazole compounds as medicinal drugs, revealing their potential in treating various diseases due to their ability to bind with diverse enzymes and receptors. This extensive activity profile makes oxazole derivatives valuable in the development of new therapeutic agents, highlighting the importance of continued research in this area (Zhang, Zhao, & Zhou, 2018).
Future Directions
Oxazole-based molecules, including “2-(4-T-Butylbenzoyl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown potential in various biological activities, making them valuable for future drug discovery and synthesis .
properties
IUPAC Name |
(4-tert-butylphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDNYBLBWYGSSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642090 |
Source
|
Record name | (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-T-Butylbenzoyl)oxazole | |
CAS RN |
898760-03-7 |
Source
|
Record name | [4-(1,1-Dimethylethyl)phenyl]-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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